molecular formula C15H13ClN2O2 B5855436 N-[4-(acetylamino)-2-chlorophenyl]benzamide

N-[4-(acetylamino)-2-chlorophenyl]benzamide

Cat. No. B5855436
M. Wt: 288.73 g/mol
InChI Key: JUUYJCCFMOKJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)-2-chlorophenyl]benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a critical role in the regulation of protein degradation, cell motility, and immune responses. ACY-1215 has been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Mechanism of Action

N-[4-(acetylamino)-2-chlorophenyl]benzamide inhibits the activity of HDAC6, which is a Class IIb HDAC. HDAC6 is involved in the deacetylation of non-histone proteins, such as tubulin, HSP90, and cortactin. Deacetylation of these proteins leads to their destabilization and degradation. Inhibition of HDAC6 by N-[4-(acetylamino)-2-chlorophenyl]benzamide leads to the accumulation of acetylated proteins, which results in the stabilization and accumulation of misfolded proteins, such as tau and alpha-synuclein. This leads to their enhanced clearance by the proteasome and autophagy pathways.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to have several biochemical and physiological effects, including:
- Inhibition of HDAC6 activity
- Accumulation of acetylated proteins
- Stabilization and accumulation of misfolded proteins
- Enhanced clearance of misfolded proteins by the proteasome and autophagy pathways
- Induction of apoptosis in cancer cells
- Inhibition of angiogenesis
- Reduction of neuroinflammation
- Improvement of cognitive function
- Reduction of joint inflammation and bone erosion

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)-2-chlorophenyl]benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
- Selective inhibition of HDAC6
- Potent anti-cancer activity
- Ability to enhance the efficacy of other cancer therapies
- Ability to improve cognitive function and reduce neuroinflammation in preclinical models of neurodegenerative diseases
- Ability to reduce joint inflammation and bone erosion in preclinical models of rheumatoid arthritis
Some of the limitations include:
- Limited bioavailability and pharmacokinetic properties
- Potential off-target effects on other HDACs
- Limited clinical data in humans

Future Directions

There are several future directions for the research and development of N-[4-(acetylamino)-2-chlorophenyl]benzamide. Some of these include:
- Optimization of the synthesis method to improve the bioavailability and pharmacokinetic properties of N-[4-(acetylamino)-2-chlorophenyl]benzamide
- Development of combination therapies with other HDAC inhibitors or other cancer therapies to enhance the efficacy of N-[4-(acetylamino)-2-chlorophenyl]benzamide
- Clinical trials to evaluate the safety and efficacy of N-[4-(acetylamino)-2-chlorophenyl]benzamide in humans
- Investigation of the potential therapeutic applications of N-[4-(acetylamino)-2-chlorophenyl]benzamide in other diseases, such as autoimmune disorders and infectious diseases
- Development of more potent and selective HDAC6 inhibitors with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-[4-(acetylamino)-2-chlorophenyl]benzamide involves a multi-step process that begins with the reaction of 2-chloro-4-nitroaniline with acetic anhydride to produce 2-acetylamino-4-chloronitrobenzene. This compound is then reduced with iron powder and hydrochloric acid to yield 2-acetylamino-4-chloroaniline. The final step involves the reaction of 2-acetylamino-4-chloroaniline with benzoyl chloride to produce N-[4-(acetylamino)-2-chlorophenyl]benzamide.

Scientific Research Applications

N-[4-(acetylamino)-2-chlorophenyl]benzamide has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to inhibit the growth of multiple myeloma cells by inducing apoptosis and inhibiting angiogenesis. N-[4-(acetylamino)-2-chlorophenyl]benzamide has also been shown to enhance the efficacy of other cancer therapies, such as bortezomib and lenalidomide.
In neurodegenerative diseases, N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease and Huntington's disease. N-[4-(acetylamino)-2-chlorophenyl]benzamide has also been shown to enhance the clearance of misfolded proteins, such as tau and alpha-synuclein, which are implicated in the pathogenesis of neurodegenerative diseases.
In inflammatory disorders, N-[4-(acetylamino)-2-chlorophenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of NF-kappaB signaling pathway. N-[4-(acetylamino)-2-chlorophenyl]benzamide has also been shown to reduce joint inflammation and bone erosion in preclinical models of rheumatoid arthritis.

properties

IUPAC Name

N-(4-acetamido-2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10(19)17-12-7-8-14(13(16)9-12)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUYJCCFMOKJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-2-chlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.